molecular formula C17H28O4 B12540718 12,17-Dihydroxyheptadeca-5,8,10-trienoic acid CAS No. 142408-22-8

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid

Cat. No.: B12540718
CAS No.: 142408-22-8
M. Wt: 296.4 g/mol
InChI Key: XTMOCBRFEOJZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. This compound is known for its significant role in various biological processes, including inflammation, wound healing, and blood clotting .

Preparation Methods

Synthetic Routes and Reaction Conditions

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is primarily synthesized through the metabolism of arachidonic acid by cyclooxygenase enzymes (COX-1 and COX-2). These enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by thromboxane synthase to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from biological sources, such as sheep seminal vesicle glands or human platelets. The process includes isolating microsomes from these tissues and inducing the enzymatic reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 12,17-Dihydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for the leukotriene B4 receptor 2 (BLT2), which plays a crucial role in mediating its biological effects. The compound influences various molecular pathways, including those involved in inflammation, wound healing, and blood clotting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is unique due to its specific structure and the presence of two hydroxyl groups at positions 12 and 17. This structural feature contributes to its distinct biological activities and interactions with molecular targets .

Properties

CAS No.

142408-22-8

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

12,17-dihydroxyheptadeca-5,8,10-trienoic acid

InChI

InChI=1S/C17H28O4/c18-15-11-7-9-13-16(19)12-8-5-3-1-2-4-6-10-14-17(20)21/h2-5,8,12,16,18-19H,1,6-7,9-11,13-15H2,(H,20,21)

InChI Key

XTMOCBRFEOJZMP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C=CC=CCC=CCCCC(=O)O)O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.